molecular formula C9H11Cl2NO2 B1487744 (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride CAS No. 1306605-59-3

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Cat. No. B1487744
M. Wt: 236.09 g/mol
InChI Key: JOOFUDLBMAUVKB-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is a chemical compound with the CAS Number: 1306605-59-3 . It has a molecular weight of 236.1 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is C9H11Cl2NO2 . The InChI code for this compound is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride” are not available, compounds with similar structures are known to be highly reactive. For instance, 2-Aminoethyl methacrylate hydrochloride, which also contains an amino group, is a highly reactive monomer that can undergo both free radical polymerization and other polymerization reactions .

Scientific Research Applications

Optimized Synthesis

The compound has been a focus in studies aiming to optimize synthetic routes for efficient production. For instance, an optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which may share structural similarities with the compound , involved conditions that yielded up to 98% of the target compound, highlighting its potential for high-efficiency production in chemical synthesis (Wang Guo-hua, 2008).

Intermediate for Pharmaceutical Compounds

Research has also focused on the use of similar structures as intermediates for the synthesis of pharmaceutical compounds. For example, methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, an analogue, has been identified as a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Yinghua Li et al., 2012). Additionally, an improved synthesis of Clopidogrel Sulfate involved (S)-methyl 2-amino-2-(2-chlorophenyl)acetate as a key intermediate, showcasing the compound's role in the preparation of clinically significant therapeutics (Hu Jia-peng, 2012).

Biological Activity Evaluation

Some derivatives of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride have been synthesized and evaluated for their biological activities, including antioxidant and antitumor properties. For instance, derivatives were studied for their potential in inhibiting the proliferation of colon cancer cells, suggesting the compound's relevance in developing treatments for cancer (S. E. Rayes et al., 2020).

Corrosion Inhibition

Moreover, research has explored the compound's analogues as corrosion inhibitors, demonstrating the broad application of this chemical class beyond pharmaceuticals. For example, α-aminophosphonates related in structure showed promising results as corrosion inhibitors for mild steel in hydrochloric acid, important for industrial applications (N. Gupta et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-chlorophenyl)methyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-7(8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOFUDLBMAUVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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